molecular formula C17H18ClN3O B2488681 1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropylpyridin-3-yl)methyl]urea CAS No. 2034539-84-7

1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropylpyridin-3-yl)methyl]urea

Cat. No.: B2488681
CAS No.: 2034539-84-7
M. Wt: 315.8
InChI Key: SNLTVSCOTOOUJF-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropylpyridin-3-yl)methyl]urea is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a urea backbone with substituents that include a 4-chlorophenyl group and a 5-cyclopropylpyridin-3-yl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropylpyridin-3-yl)methyl]urea typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the 4-chlorophenylmethyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the 4-chlorophenylmethyl intermediate.

    Cyclopropylpyridine synthesis: The 5-cyclopropylpyridin-3-yl group is synthesized through a series of reactions starting from pyridine derivatives.

    Urea formation: The final step involves the reaction of the 4-chlorophenylmethyl intermediate with the 5-cyclopropylpyridin-3-yl intermediate in the presence of a urea-forming reagent, such as phosgene or a suitable isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropylpyridin-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and pyridinyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropylpyridin-3-yl)methyl]urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropylpyridin-3-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-bromophenyl)methyl]-3-[(5-cyclopropylpyridin-3-yl)methyl]urea: Similar structure with a bromine atom instead of chlorine.

    1-[(4-fluorophenyl)methyl]-3-[(5-cyclopropylpyridin-3-yl)methyl]urea: Similar structure with a fluorine atom instead of chlorine.

    1-[(4-methylphenyl)methyl]-3-[(5-cyclopropylpyridin-3-yl)methyl]urea: Similar structure with a methyl group instead of chlorine.

Uniqueness

1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropylpyridin-3-yl)methyl]urea is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-16-5-1-12(2-6-16)9-20-17(22)21-10-13-7-15(11-19-8-13)14-3-4-14/h1-2,5-8,11,14H,3-4,9-10H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLTVSCOTOOUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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